molecular formula C8H7NO2S B13803230 1,3-Benzothiazole-3(2H)-carboxylic acid CAS No. 856300-58-8

1,3-Benzothiazole-3(2H)-carboxylic acid

Cat. No.: B13803230
CAS No.: 856300-58-8
M. Wt: 181.21 g/mol
InChI Key: KYUNTDRHCPSMOG-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-3(2H)-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-3(2H)-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. Another method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions, followed by cyclization and oxidation .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs environmentally benign protocols. For example, the use of micellar media and green catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to enhance the efficiency and yield of the product while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazole-3(2H)-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-benzothiazole-3(2H)-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and toxins. Additionally, the compound can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzothiazole-3(2H)-carboxylic acid is unique due to its carboxylic acid functionality, which allows for further derivatization and enhances its solubility and reactivity. This makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

856300-58-8

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2H-1,3-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C8H7NO2S/c10-8(11)9-5-12-7-4-2-1-3-6(7)9/h1-4H,5H2,(H,10,11)

InChI Key

KYUNTDRHCPSMOG-UHFFFAOYSA-N

Canonical SMILES

C1N(C2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

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